2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, characterized by a fused bicyclic core with a pyrrole ring annulated to a pyrimidinone moiety. Key structural features include:
- Phenyl substituents at positions 3 and 7, which enhance π-π stacking capabilities and steric bulk.
Properties
IUPAC Name |
2-ethylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-25-20-22-17-16(14-9-5-3-6-10-14)13-21-18(17)19(24)23(20)15-11-7-4-8-12-15/h3-13,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPDMPTFFPSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of ethylthio-substituted aniline derivatives with pyrimidine intermediates, followed by cyclization to form the desired pyrrolo[3,2-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidin-4-one, including the compound , exhibit significant antitumor activity. The mechanism involves the inhibition of specific enzymes that facilitate cancer cell proliferation. For instance, compounds similar to 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been shown to suppress undesirable cell proliferation effectively, making them candidates for cancer treatment .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. It has been reported that pyrrolo[3,2-d]pyrimidin-4-one derivatives can inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses. By inhibiting MPO, these compounds may reduce neuroinflammatory disorders and other inflammatory conditions . This suggests a dual role for the compound in both oncology and inflammatory diseases.
Enzyme Inhibition
The primary mechanism of action for this compound involves the selective inhibition of enzymes such as MPO and other related peroxidases. This inhibition is crucial for mitigating oxidative stress and inflammation within biological systems .
Interaction with Cellular Pathways
The compound's interaction with cellular pathways related to apoptosis and cell cycle regulation is another area of interest. By modulating these pathways, the compound can potentially induce apoptosis in cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .
Table: Summary of Research Findings on this compound
Detailed Case Studies
- Antitumor Efficacy : In a study examining various pyrrolo derivatives, it was found that those with ethylthio substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts .
- Inflammation Reduction : Another research effort highlighted the role of this compound in reducing symptoms of rheumatoid arthritis in animal models by inhibiting MPO activity and lowering pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis of Physical and Chemical Properties
Table 1: Substituent Effects on Melting Points and Solubility
| Compound Class | Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidinone | 2-Ethylthio, 3,7-diphenyl | Not reported | Likely low (lipophilic) |
| Thieno[3,2-d]pyrimidinone (3a) | 2,6-Bis(3-methoxyphenyl), 3-methyl | 148–150 | Moderate (polar groups) |
| Pyrido-thieno-pyrimidinone (6b) | 7,9-Bis(4-methoxyphenyl) | 183–185 | Low (planar, aromatic) |
| Pyrazolo[3,4-d]pyrimidinone (13g) | 6-(Fluorobenzylthio), 2-oxetane | Not reported | Enhanced (oxetane) |
Biological Activity
2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula: C20H17N3OS
- Molecular Weight: 347.44 g/mol
The compound features a pyrrolo[3,2-d]pyrimidine core structure which is known for its diverse biological activities.
The primary biological activity of this compound is attributed to its inhibition of specific protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition plays a crucial role in modulating immune responses and has implications for treating autoimmune disorders and cancers.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown high cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of conventional drugs like Tamoxifen . The mechanism involves the induction of apoptosis and cell cycle arrest.
Immunomodulatory Effects
The compound has been found beneficial in treating autoimmune diseases by suppressing excessive immune responses. Inhibiting JAK3 can reduce inflammation and prevent tissue damage in conditions such as rheumatoid arthritis and lupus .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
The compound is typically synthesized via cyclocondensation of ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives with isothiocyanates. For example, Danswan et al. demonstrated that reacting ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate yields the pyrrolo-pyrimidine core, followed by alkylation with methyl iodide to introduce the ethylthio group . Chlorination using POCl₃ (as in and ) is a common step for activating the pyrimidine ring for further substitutions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and phenyl/ethylthio group integration (e.g., aromatic protons at δ 7.2–8.1 ppm, ethylthio protons at δ 1.2–1.4 ppm) .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ calculated for C₂₁H₁₈N₃OS: 360.1164) .
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Yield optimization requires:
- Temperature control : Maintaining reflux conditions (e.g., 140°C in POCl₃ for chlorination) to ensure complete ring closure .
- Catalyst selection : Using NaH or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for coupling reactions, as shown in and to achieve yields >70% .
- Purification : Column chromatography (e.g., CHCl₃:MeOH gradients) to isolate high-purity fractions . Contradictions in yields (e.g., 21–72% in vs. 9) highlight the need for solvent and reagent quality control .
Q. What strategies are effective for analyzing contradictory biological activity data across in vitro assays?
- Dose-response profiling : Establish IC₅₀ values in multiple cell lines (e.g., NCI-60 panel) to identify selectivity trends .
- Metabolite interference checks : Use accelerator mass spectrometry (AMS) or LC-HRMS (as in AZD4831 studies) to rule out metabolite-driven artifacts .
- Structural analogs : Compare with derivatives like thieno[3,2-d]pyrimidin-4-ones ( ) to isolate the role of the ethylthio group .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Molecular docking : Predict binding to metabolic enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock .
- In silico ADMET : Tools like SwissADME can forecast bioavailability and clearance rates based on logP and polar surface area .
- Metabolite identification : Match in silico fragmentation patterns (via tools like MetFrag) with experimental LC-HRMS data from preclinical models .
Methodological Considerations
Q. What protocols are recommended for assessing the compound’s myeloperoxidase (MPO) inhibition potential?
- Enzyme assays : Measure IC₅₀ using a luminol-based chemiluminescence assay with human MPO (e.g., AZD4831’s IC₅₀ = 0.5 nM, per ) .
- Covalent binding analysis : Use radiolabeled analogs (³H or ¹⁴C) to confirm irreversible inhibition via mass spectrometry .
- Selectivity screening : Test against homologous peroxidases (e.g., thyroid peroxidase) to validate specificity .
Q. How should researchers resolve discrepancies in NMR data for structurally similar analogs?
- Variable temperature (VT) NMR : Detect dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C .
- 2D techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing pyrrole NH from aromatic protons) .
- Crystallography : Cross-validate with single-crystal X-ray structures (as in ) to confirm substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
